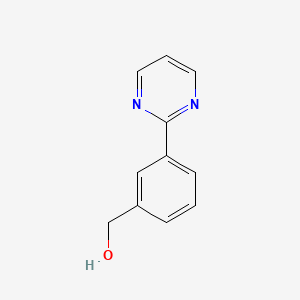

(3-Pyrimidin-2-ylphenyl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "(3-Pyrimidin-2-ylphenyl)methanol" is a chemical of interest due to its structural relation to various pharmaceuticals and potential use in chemical synthesis. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, which can be informative for understanding the chemical behavior and properties of "this compound".

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting from readily available precursors. For instance, a novel synthesis method for a compound structurally related to trimethoprim, which is an important sulfonamide synergist, was developed through oxidation and subsequent reduction, achieving an overall yield of 66% . Similarly, the synthesis of enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol involved a three-step, one-pot construction of the chiral azetidine ring . These methods highlight the potential synthetic routes that could be adapted for the synthesis of "this compound".

Molecular Structure Analysis

The molecular structure of related compounds is confirmed using various spectroscopic techniques such as LC-MS, 1H NMR, 13C NMR, and IR . These techniques ensure the correct identification of the synthesized compounds and could similarly be used to analyze the molecular structure of "this compound".

Chemical Reactions Analysis

The papers describe the use of synthesized compounds in further chemical reactions. For example, enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol was used for catalytic asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivity . This indicates that "this compound" could potentially be used as an intermediate or a catalyst in similar asymmetric synthesis reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are influenced by their molecular structure. For instance, the presence of a bulky ferrocenyl group was found to play an important role in the enantioselectivities of reactions . The properties of "this compound" would likely be influenced by the pyrimidinyl and phenyl groups in its structure, which could affect its solubility, reactivity, and potential applications in synthesis.

Scientific Research Applications

Crystal Structure Analysis

- The compound has been studied for its crystal structure, revealing interesting aspects like dihedral angles and hydrogen bonding patterns, contributing to the understanding of its chemical behavior and potential applications (Kang, Kim, Park, & Kim, 2015).

Photochemical Reactions

- Research has explored the photochemical properties of pyrimidinol compounds, leading to the formation of various products under different conditions. Such studies are crucial in understanding the photostability and reactivity of these compounds under light exposure (Pfoertner, 1975).

Synthetic Chemistry

- The compound has been utilized in the synthesis of novel fused chromone-pyrimidine hybrids, demonstrating its role as a versatile building block in the creation of complex organic molecules (Sambaiah et al., 2017).

Catalysis and Reaction Studies

- Studies have shown the effectiveness of certain pyrimidinol compounds in catalytic processes, such as the synthesis of pyrano[2,3-d]pyrimidine derivatives in specific media. This highlights its potential application in facilitating chemical reactions (Bhagat et al., 2015).

Asymmetric Synthesis

- Research has been conducted on the use of related methanols in asymmetric synthesis, which is crucial for producing compounds with specific chirality, a key factor in many pharmaceutical applications (Lattanzi, 2006).

Enantiodiscrimination

- The compound has been part of studies focusing on enantiodiscrimination, which is critical in the pharmaceutical industry for the identification and separation of enantiomers (Malinowska et al., 2020).

Biotechnological Applications

- There's research on the production of chiral intermediates using microorganisms, demonstrating the biotechnological potential of these compounds in producing specific enantiomers for pharmaceuticals (Ni, Zhou, & Sun, 2012).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

(3-pyrimidin-2-ylphenyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c14-8-9-3-1-4-10(7-9)11-12-5-2-6-13-11/h1-7,14H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMNXGJMCXOLBBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=NC=CC=N2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640278 |

Source

|

| Record name | [3-(Pyrimidin-2-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

892502-12-4 |

Source

|

| Record name | [3-(Pyrimidin-2-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Bromophenyl)thio]piperidine hydrochloride](/img/structure/B1290982.png)

![2-(Methylthio)[1,2,4]triazolo[1,5-A][1,3,5]triazin-7-amine](/img/structure/B1290985.png)